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Compound of Interest

Compound Name: Hemiphloin

Cat. No.: B1222910 Get Quote

Hemiphloin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Hemiphloin, a naturally occurring flavonoid glycoside, has garnered significant interest within

the scientific community for its notable anti-inflammatory and antioxidant properties. This

technical guide provides an in-depth overview of the physical and chemical properties of

Hemiphloin, detailed experimental protocols for its isolation and analysis, and a

comprehensive examination of its biological activities and underlying mechanisms of action.

The information presented herein is intended to serve as a valuable resource for researchers

and professionals engaged in the fields of natural product chemistry, pharmacology, and drug

development.

Chemical and Physical Properties
Hemiphloin, also known as naringenin-6-C-glucoside, is a C-glycosyl compound belonging to

the flavanone subclass of flavonoids.[1] Its chemical structure consists of a naringenin

aglycone linked to a glucose molecule via a carbon-carbon bond at the 6-position.
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Property Value Source(s)

Molecular Formula C21H22O10 [2]

Molecular Weight 434.39 g/mol

CAS Number 3682-03-9, 71963-94-5 [2]

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-

hydroxyphenyl)-6-

[(2S,3R,4R,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]-2,3-

dihydrochromen-4-one

[1]

Appearance Solid

Solubility Soluble in DMSO (55 mg/mL)

Spectroscopic Data
While specific, comprehensive spectral datasets for Hemiphloin are not widely available in

public databases, the following provides an overview of typical spectroscopic characteristics for

flavonoid glycosides and available mass spectrometry data.

1.2.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for Hemiphloin is available,

providing experimental values for its mass.

Ion Mode Precursor m/z Instrument Source

[M+H]+ 435.128
Maxis II HD Q-TOF

Bruker
[1]

[M-H]- 433.114
Maxis II HD Q-TOF

Bruker
[1]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Specific ¹H and ¹³C NMR data for Hemiphloin are not readily available in the searched

resources. However, based on its structure, the following characteristic chemical shifts would

be expected:

¹H NMR: Signals corresponding to the aromatic protons of the A and B rings of the flavanone

skeleton, anomeric protons of the glucose moiety, and protons of the C-ring. Aromatic

protons would typically appear in the downfield region (δ 6.0-8.0 ppm), while sugar protons

would be found in the more upfield region (δ 3.0-5.5 ppm).

¹³C NMR: Resonances for the carbonyl carbon of the C-ring (around δ 190-200 ppm),

aromatic carbons (δ 100-165 ppm), and the carbons of the glucose unit (δ 60-105 ppm).

1.2.3. Infrared (IR) Spectroscopy

An FT-IR spectrum of Hemiphloin would be expected to show characteristic absorption bands

for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl

groups.

C=O stretching: A strong absorption around 1650-1690 cm⁻¹ corresponding to the carbonyl

group of the flavanone C-ring.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and alcohol

functionalities.

1.2.4. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Hemiphloin in a solvent like methanol or ethanol would likely exhibit

two major absorption bands, which are characteristic of flavanones:

Band I: In the range of 300-330 nm, corresponding to the cinnamoyl system (B-ring and the

C-ring).

Band II: In the range of 270-295 nm, arising from the benzoyl system (A-ring).
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Biological Activity and Signaling Pathways
Hemiphloin has demonstrated significant anti-inflammatory properties, making it a compound

of interest for therapeutic applications in inflammatory conditions.

Anti-inflammatory Activity
Research has shown that Hemiphloin can effectively reduce the production of pro-

inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated J774

macrophages, Hemiphloin was found to decrease the production of nitric oxide (NO) and the

expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, it inhibited the gene expression of pro-inflammatory cytokines such as tumor

necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

In a model of atopic dermatitis using TNF-α/IFN-γ-induced HaCaT human keratinocytes,

Hemiphloin treatment led to a reduction in the gene expression and production of IL-1β, IL-6,

IL-8, and the chemokines CCL17/TARC and CCL22/MDC.

Modulation of Signaling Pathways
The anti-inflammatory effects of Hemiphloin are mediated through its interaction with key

intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) pathways.

2.2.1. NF-κB Signaling Pathway

Hemiphloin has been shown to inhibit the activation of the NF-κB pathway. This is achieved by

suppressing the phosphorylation of key signaling components, which in turn prevents the

nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, Hemiphloin
effectively downregulates the transcription of numerous pro-inflammatory genes.
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Inhibition of the NF-κB signaling pathway by Hemiphloin.

2.2.2. MAPK Signaling Pathway

Hemiphloin also exerts its anti-inflammatory effects by modulating the MAPK signaling

cascade. It has been observed to inhibit the phosphorylation of key MAPKs, including p38 and

extracellular signal-regulated kinase (ERK). The MAPK pathway plays a crucial role in the

production of pro-inflammatory cytokines and enzymes, and its inhibition by Hemiphloin
contributes significantly to its overall anti-inflammatory profile.

Hemiphloin

MAPKK

inhibits
phosphorylation

Inflammatory Stimuli
(e.g., TNF-α, LPS) MAPKKK

p38

ERK

p-p38

p-ERK

Transcription Factors
(e.g., AP-1) Inflammatory Response

Click to download full resolution via product page

Inhibition of the MAPK signaling pathway by Hemiphloin.

Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological

evaluation of Hemiphloin.
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Isolation and Purification of Hemiphloin from Vigna
angularis
The following protocol is a synthesized procedure based on common flavonoid isolation

techniques and information regarding the source of Hemiphloin.

Dried Adzuki Beans
(Vigna angularis)

Extraction with 70% Ethanol

Filtration and Concentration

Liquid-Liquid Partition
(e.g., with Ethyl Acetate)

Column Chromatography
(e.g., Silica Gel, Sephadex LH-20)

Preparative HPLC

Purity Analysis
(Analytical HPLC, LC-MS, NMR)

Pure Hemiphloin
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Workflow for the isolation and purification of Hemiphloin.

Protocol:

Extraction:

Grind dried adzuki beans (Vigna angularis) into a fine powder.

Macerate the powder with 70% aqueous ethanol at room temperature for 24-48 hours with

occasional stirring.

Repeat the extraction process three times to ensure maximum yield.

Filtration and Concentration:

Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature

not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning:

Suspend the crude extract in distilled water and partition sequentially with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

Monitor the fractions by thin-layer chromatography (TLC) to track the presence of

Hemiphloin. It is expected to be enriched in the more polar fractions (e.g., ethyl acetate).

Column Chromatography:

Subject the Hemiphloin-rich fraction to column chromatography on silica gel.

Elute with a gradient solvent system, such as chloroform-methanol or ethyl acetate-

methanol, to separate the components.

Collect fractions and analyze by TLC. Combine fractions containing Hemiphloin.
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Further purification can be achieved using Sephadex LH-20 column chromatography with

methanol as the eluent.

Preparative High-Performance Liquid Chromatography (HPLC):

For final purification, employ preparative HPLC with a C18 column.

Use a gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak

corresponding to Hemiphloin.

Purity Analysis and Structure Elucidation:

Assess the purity of the isolated Hemiphloin using analytical HPLC.

Confirm the structure and identity of the compound using spectroscopic methods,

including LC-MS, ¹H NMR, and ¹³C NMR.

Western Blot Analysis of MAPK and NF-κB Signaling
This protocol details the procedure for analyzing the phosphorylation status of key proteins in

the MAPK and NF-κB pathways in cell lysates.

Protocol:

Cell Culture and Treatment:

Culture HaCaT cells or J774 macrophages to 70-80% confluency.

Pre-treat the cells with various concentrations of Hemiphloin for a specified time (e.g., 1-2

hours).

Stimulate the cells with an inflammatory agent (e.g., TNF-α/IFN-γ for HaCaT, LPS for

J774) for a predetermined duration (e.g., 15-60 minutes).

Protein Extraction:

Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase

inhibitors.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA protein assay kit.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phosphorylated and total forms of

p38, ERK, and p65 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.
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Quantify the band intensities using densitometry software and normalize the levels of

phosphorylated proteins to their respective total protein levels.

Conclusion
Hemiphloin is a promising natural compound with well-documented anti-inflammatory

properties. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its

therapeutic potential for the management of inflammatory diseases. This technical guide

provides a comprehensive resource for researchers, consolidating the current knowledge on

the physical and chemical properties of Hemiphloin and offering detailed experimental

protocols to facilitate further investigation into its biological activities and mechanisms of action.

Continued research into this fascinating molecule is warranted to fully elucidate its therapeutic

utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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